ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate
Description
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate is a synthetic small molecule characterized by a piperidin-4-yl group linked to a tetrahydroquinazoline core and an ethyl carbamate functional group. The piperidine and tetrahydroquinazoline moieties are common in bioactive molecules, often influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-22-16(21)19-12-7-9-20(10-8-12)15-13-5-3-4-6-14(13)17-11-18-15/h11-12H,2-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLHAPCUOMFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid under reflux conditions.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the quinazoline intermediate with piperidine or its derivatives under controlled conditions.
Carbamate Formation: The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the piperidine-quinazoline intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their differences:
Functional and Pharmacological Insights
Tetrahydroquinazoline Core Derivatives
- Target Compound vs. 2-(3-Chloro-4-methoxyphenyl)acetamide Analog (CAS 2034595-86-1):
The acetamide analog replaces the ethyl carbamate with a chloro-methoxyphenyl acetamide group, increasing molecular weight (414.93 vs. 314.38) and lipophilicity. This substitution may enhance target binding via aromatic stacking but reduce solubility. The shared tetrahydroquinazoline-piperidine scaffold suggests overlapping biological targets, possibly kinase or protease inhibition .
Piperidine-Modified Compounds
- Goxalapladib (CAS 412950-27-7): This atherosclerosis drug candidate features a naphthyridine core and trifluoromethyl biphenyl group. Unlike the target compound, its piperidine is substituted with a methoxyethyl group, improving solubility and bioavailability. The fluorine atoms likely enhance metabolic stability, a feature absent in the non-fluorinated target compound .
- Patent Derivatives (EP 3 532 474 B1): Piperidine modifications with cyclopropylcarbonyl or methylsulfonyl groups (e.g., C₃₀H₃₅FN₆O₄) demonstrate how acylating the piperidine nitrogen alters selectivity.
Carbamate-Functionalized Analogs
- tert-Butyl Carbamates (): Compounds like tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl} carbamate highlight how bulkier carbamate groups (e.g., tert-butyl vs.
Research Findings and Implications
Structure-Activity Relationship (SAR)
- Carbamate vs. Amide: Ethyl carbamates may exhibit faster metabolic clearance than acetamides due to esterase hydrolysis. However, they could offer improved CNS penetration compared to bulkier analogs .
- Heterocyclic Core: Tetrahydroquinazoline’s planar structure may favor intercalation or π-π interactions in enzyme active sites, whereas naphthyridine (Goxalapladib) or triazolopyridine () cores provide distinct electronic profiles .
Therapeutic Potential
- While Goxalapladib targets atherosclerosis, the tetrahydroquinazoline-piperidine scaffold in the target compound aligns with kinase inhibitors (e.g., EGFR or Aurora kinases). Patent derivatives in further support this hypothesis .
Biological Activity
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate is a compound that has attracted attention in medicinal chemistry due to its structural complexity and potential biological activities. This article discusses its biological activity based on diverse research findings, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a unique combination of a tetrahydroquinazoline moiety and a piperidine ring, which are linked through a carbamate group. This structural configuration suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase and pantothenate kinase, which are critical for bacterial survival and metabolic processes.
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), indicating potential anti-inflammatory activity .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound and related compounds:
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
Research on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives significantly reduced the release of IL-1β in LPS-stimulated macrophages. This effect was attributed to the inhibition of the NLRP3 inflammasome pathway . Such findings highlight the therapeutic potential of this compound in managing inflammatory diseases.
Q & A
Basic: What synthetic strategies are commonly employed for introducing the carbamate group in piperidinyl-tetrahydroquinazoline derivatives?
The carbamate group is typically introduced via condensation reactions between amines and chloroformates or activated carbonyl intermediates. For example, tert-butyl carbamates are frequently used as protective groups for amines during multi-step syntheses. Deprotection under acidic conditions (e.g., HCl in dioxane) yields free amines, which can then react with ethyl chloroformate to form the final carbamate . Key steps include optimizing reaction solvents (e.g., anhydrous dichloromethane) and stoichiometric ratios to minimize side reactions like over-alkylation.
Basic: How are NMR and HRMS utilized to confirm the structural integrity of ethyl N-[1-(tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate?
- NMR : - and -NMR are critical for verifying regioselectivity and stereochemistry. For instance, the piperidine ring’s axial/equatorial proton splitting patterns (δ ~2.5–3.5 ppm) and carbamate carbonyl signals (δ ~155–160 ppm) confirm successful functionalization .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]) with <5 ppm error margins. Discrepancies between observed and theoretical values may indicate impurities or incomplete reactions .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar carbamate derivatives?
Disparities in yields (e.g., 59% vs. 81% in analogous reactions ) often arise from:
- Reagent purity : Moisture-sensitive steps (e.g., acetyl chloride reactions) require strict anhydrous conditions.
- Workup protocols : Variations in crystallization solvents (e.g., THF vs. DCM) impact recovery rates.
- Catalyst choice : Tertiary amines like triethylamine may compete as nucleophiles if not carefully controlled.
Methodological replication with controlled variables (temperature, solvent grade) is recommended to identify optimal conditions.
Advanced: What analytical challenges arise in distinguishing positional isomers of tetrahydroquinazoline-piperidine-carbamate hybrids?
Positional isomerism in the tetrahydroquinazoline core (e.g., 5- vs. 6-substitution) can lead to overlapping spectral signals. Strategies include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to assign substitution patterns.
- X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
- HPLC-MS with chiral columns : Resolves enantiomers if asymmetric centers are present .
Advanced: How can computational methods predict the reactivity of ethyl carbamate derivatives in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations model transition states to assess steric and electronic effects. For example:
- Electrophilicity : The carbamate carbonyl’s partial positive charge () determines susceptibility to nucleophilic attack.
- Steric maps : Piperidine ring conformation (chair vs. boat) influences accessibility of the carbamate group .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical.
Advanced: What strategies optimize regioselectivity in multi-step syntheses of tetrahydroquinazoline-piperidine hybrids?
- Protective group tuning : Bulky groups (e.g., tert-butoxycarbonyl) shield specific amine sites during functionalization .
- Metal-mediated coupling : Palladium catalysts enable selective cross-couplings for aryl/heteroaryl introductions .
- pH-controlled reactions : Basic conditions favor carbamate formation, while acidic conditions stabilize intermediates.
Methodological: How do researchers validate the purity of ethyl carbamate derivatives for pharmacological assays?
- HPLC-DAD : Purity >95% is typically required, with UV detection at λ = 210–260 nm for carbamates.
- Elemental analysis : Confirms C/H/N ratios within 0.4% of theoretical values.
- TGA/DSC : Thermal stability profiles identify solvent residues or polymorphic forms .
Methodological: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Target-specific models (e.g., kinase or protease inhibition) with IC determination.
- Cellular uptake studies : Fluorescent tagging or radiolabeling (e.g., -carbamate) to assess membrane permeability .
- Metabolic stability : Liver microsome assays predict susceptibility to esterase-mediated hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
